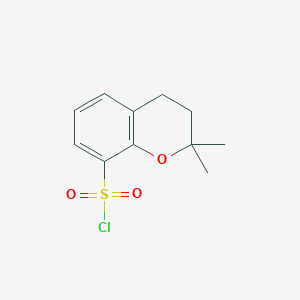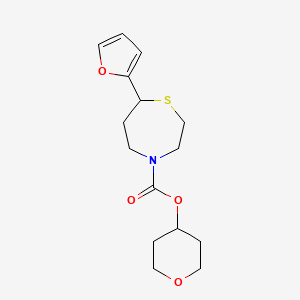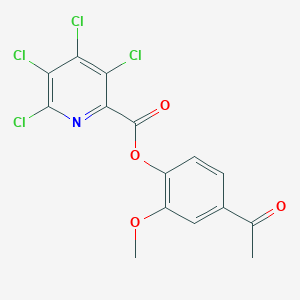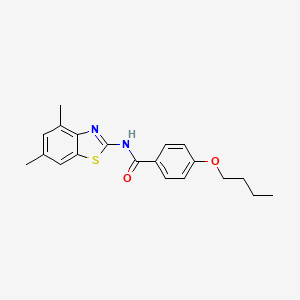
2,2-Dimethyl-3,4-dihydrochromene-8-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Catalysis
Ionic liquids and sulfonic acid functionalized compounds, such as pyridinium chloride derivatives, have been developed and characterized for their application in catalysis. These materials are used as efficient, homogeneous, and reusable catalysts for the solvent-free synthesis of various organic compounds. For example, the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones involves one-pot multi-component condensation reactions facilitated by these catalysts, highlighting their potential in green chemistry and sustainable processes (Moosavi‐Zare et al., 2013).
Analytical Chemistry
Dansyl chloride and its derivatives are widely used for the detection of amino acids at picomole levels. These chromophoric reagents enable the high-performance liquid chromatography (HPLC) analysis of amino acids, demonstrating their importance in bioanalytical applications. Such methodologies are crucial for understanding biological processes and developing pharmaceuticals (Malencik et al., 1990).
Material Science
Research has also focused on the synthesis of novel materials, such as soluble fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit exceptional properties, including high thermal stability, low dielectric constants, and strong mechanical strength. They are potentially useful in various applications, ranging from electronics to advanced composites, showcasing the versatility of sulfone and pyridine-based compounds in material science (Liu et al., 2013).
Sensor Development
The development of selective sensors for metal ions is another area of application. Fluorescent sensors, incorporating crown ether moieties and reacting with specific metal ions, exemplify the utilization of sulfonamide chemistry in environmental monitoring and biomedical research. These sensors can detect toxic metals like antimony and thallium at very low concentrations, underlining the role of sulfone derivatives in analytical chemistry and public health (Qureshi et al., 2019).
作用機序
Target of Action
It is known that sulfonamide drugs, which share a similar functional group, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides, which share a similar functional group, are known to inhibit the enzymes mentioned above, thereby affecting the associated physiological processes .
Biochemical Pathways
Based on the known actions of sulfonamides, it can be inferred that the compound may affect the carbonic anhydrase and tetrahydropteroate synthetase pathways .
Result of Action
Based on the known actions of sulfonamides, it can be inferred that the compound may have effects on diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .
特性
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-8-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c1-11(2)7-6-8-4-3-5-9(10(8)15-11)16(12,13)14/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYJTDZEJDPCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC=C2)S(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{[(2-cyclohexyl-2-hydroxyethyl)carbamoyl]formamido}benzoate](/img/structure/B2775725.png)
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2775726.png)

![2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2775729.png)
![4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2775730.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/no-structure.png)
![5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2775733.png)
![2-{[(3-chlorophenyl)methyl]sulfanyl}-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2775735.png)

![1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline](/img/structure/B2775739.png)
![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2775740.png)

